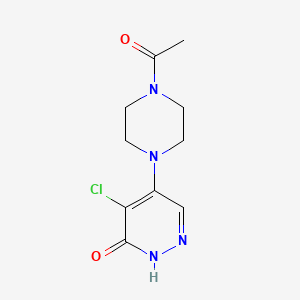
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It has been identified as a potent inhibitor of ACK1 and GCK, which are kinases involved in cellular signaling . This makes it a potential candidate for the treatment of acute myeloid leukemia (AML) expressing the NRAS mutation .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anticonvulsant and Muscle Relaxant Activities : Derivatives of pyridazinone, including compounds structurally related to "5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one", have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties. Studies have shown that certain synthesized compounds exhibit promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ), compared to standard drugs like phenytoin and diazepam. Additionally, significant muscle relaxant activity was observed in some compounds, highlighting their potential for further development as therapeutic agents (Sharma et al., 2013).
Antinociceptive Agents : Arylpiperazinylalkylpyridazinones and analogues, which are structurally related to the compound of interest, have been synthesized and tested for analgesic activity. Many of these molecules showed high antinociceptive activity, particularly in reducing the number of abdominal constrictions in the writhing test. The pharmacological investigation of these compounds revealed their mechanism of action, which involves the inhibition of reuptake of noradrenaline and the involvement of alpha2-adrenoceptors, suggesting their potential as potent and orally active antinociceptive agents (Cesari et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAUUVLHYPRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



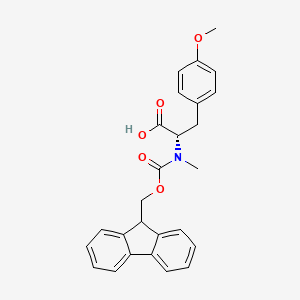
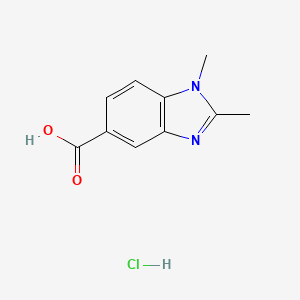
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
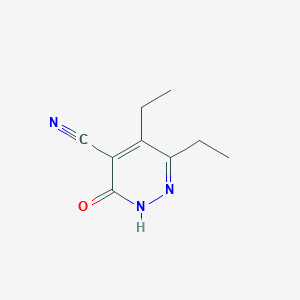
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
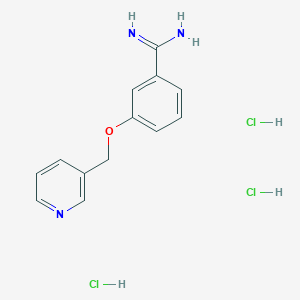
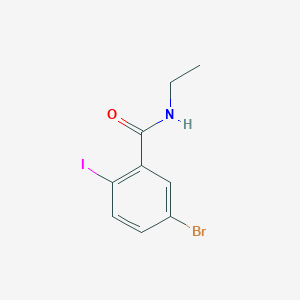
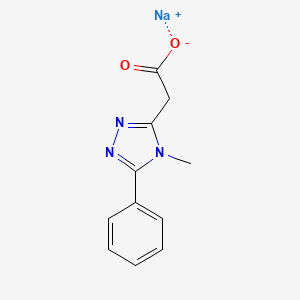

![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)


![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)